5-Bromo-2-iodobenzoic acid
Overview
Description
5-Bromo-2-iodobenzoic acid is a useful research compound. Its molecular formula is C7H4BrIO2 and its molecular weight is 326.91 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190696. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Bromo Indoles
A study by Valois-Escamilla et al. (2011) demonstrates the use of 2-iodobenzoic acid, which is closely related to 5-Bromo-2-iodobenzoic acid, in synthesizing 6-bromo-2-arylindoles. This process involves regioselective bromination, Curtius rearrangement, and Sonogashira coupling, highlighting the compound's utility in complex organic synthesis (Valois-Escamilla et al., 2011).
Antimicrobial and Cytotoxicity Studies
Popiołek et al. (2020) synthesized novel hydrazide-hydrazones of this compound and analyzed their cytotoxicity and antimicrobial activity. Their study shows the potential of derivatives of this compound in developing compounds with selective cytotoxicity towards cancer cell lines and antimicrobial properties (Popiołek et al., 2020).
Coordination Polymer Synthesis
Kalaj et al. (2017) used a derivative, 3-bromo-5-iodobenzoic acid, in assembling a uranyl coordination polymer. This study explores the structural and luminescent properties of the material, showcasing its potential in material science and coordination chemistry (Kalaj et al., 2017).
Environmental Microbiology
Higson and Focht (1990) investigated a Pseudomonas aeruginosa strain that degrades various halobenzoates, including derivatives similar to this compound. This study provides insights into the environmental and bioremediation applications of halobenzoates (Higson & Focht, 1990).
P-C Coupling Reactions
Jablonkai and Keglevich (2015) explored the P-C coupling reactions of halobenzoic acids, including 4-iodobenzoic acid, a close relative of this compound. This research highlights its application in organic synthesis and the development of new pharmaceutical compounds (Jablonkai & Keglevich, 2015).
Safety and Hazards
Future Directions
The future directions for 5-Bromo-2-iodobenzoic acid involve its use in the synthesis of other compounds. For instance, it has been used to synthesize 1-Acetoxy-5-bromo-1,2-iodoxol-3-one (ABBX), a high-activity trivalent iodine compound . The introduction of a chloro substituent or nitro group to the molecule has been found to provide high cytotoxicity and selectivity to tumor cells .
Mechanism of Action
Mode of Action
These compounds can act as electrophiles in nucleophilic substitution reactions .
Result of Action
It’s known that halogenated benzoic acids can cause skin and eye irritation, and may cause respiratory irritation .
Action Environment
The action of 5-Bromo-2-iodobenzoic acid can be influenced by various environmental factors. It’s also recommended to avoid dust formation and ensure adequate ventilation when handling the compound . The compound is classified as non-combustible .
Properties
IUPAC Name |
5-bromo-2-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBNDUKRHPTOBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307314 | |
Record name | 5-Bromo-2-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21740-00-1 | |
Record name | 21740-00-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190696 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Bromo-2-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-BROMO-2-IODOBENZOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The abstract mentions 5-Bromo-2-iodobenzoic acid is synthesized from 4-bromophthalic anhydride. What does this suggest about the potential applications of this compound?
A1: The synthesis of this compound from 4-bromophthalic anhydride [] suggests its potential use as a building block in organic synthesis. The presence of two halogen atoms (bromine and iodine) provides opportunities for further functionalization through various chemical reactions. These reactions could be employed to introduce diverse substituents, potentially leading to the development of new pharmaceutical compounds or other valuable chemicals.
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